1-Nitro-2-dichloromethyl-4-(pentafluorosulfanyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

[3-(dichloromethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F5NO2S/c8-7(9)5-3-4(18(10,11,12,13)14)1-2-6(5)15(16)17/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKDGWSQHQSZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Nitro-2-dichloromethyl-4-(pentafluorosulfanyl)benzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of the pentafluorosulfanyl group (SF₅) and the nitro group in its structure may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and environmental science.

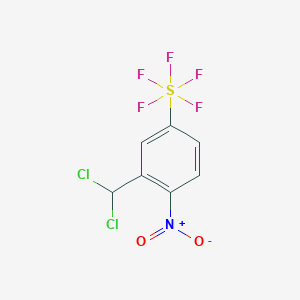

Chemical Structure

The compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves vicarious nucleophilic substitution (VNS) reactions, which are effective for introducing the SF₅ group into aromatic compounds. This method allows for the formation of various substituted products, enhancing the compound's versatility for further biological testing .

Antimicrobial Properties

Research indicates that compounds containing pentafluorosulfanyl groups exhibit notable antimicrobial activity. For instance, studies have shown that similar fluorinated compounds can disrupt microbial membranes or interfere with metabolic pathways, suggesting a potential mechanism for their antimicrobial effects .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity associated with this compound. The cytotoxic effects are often assessed using cell lines exposed to different concentrations of the compound. Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .

Environmental Impact

Fluorinated compounds like this compound are known to persist in the environment due to their chemical stability. This raises concerns about their potential bioaccumulation and long-term ecological effects. Studies indicate that while these compounds resist degradation, they may still exhibit biological activity that could disrupt local ecosystems .

Case Study 1: Antimicrobial Activity

A study involving a series of pentafluorosulfanyl-substituted compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing a correlation between fluorination and increased potency.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (non-fluorinated analog) | 128 |

This indicates that the introduction of the SF₅ group enhances antimicrobial efficacy .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays were conducted on human cancer cell lines to assess cytotoxicity. The results indicated that at concentrations above 10 µM, significant cell death was observed.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These findings suggest a dose-dependent response, warranting further investigation into its mechanisms of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

1-Fluoro-4-nitro-2-(pentafluorosulfanyl)benzene

- Structure: NO₂ (position 4), F (position 1), SF₅ (position 2).

- Synthesis : Prepared via fluorination of nitro-disulfide precursors, yielding modest efficiency (~40–50%) due to competing side reactions .

- Reactivity : The fluorine substituent facilitates NAS at position 1, but steric effects from the SF₅ group limit accessibility.

- Applications: Intermediate for agrochemicals, such as herbicides containing SF₅-substituted phenoxy benzoic acids .

3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene

- Structure: NO₂ (position 5), F (position 3), SF₅ (position 1).

- Synthesis : Three routes: (1) fluorination of 1,2-di(3-nitrophenyl)disulfide, (2) direct fluorination of 4-nitro-1-SF₅-benzene, and (3) fluorination-reduction of 3,5-dinitro-1-SF₅-benzene .

- Reactivity : Exhibits high NAS activity with O-, S-, and N-nucleophiles at position 3, forming 3,5-disubstituted derivatives.

- Key Difference : The meta-substituted nitro group enhances regioselectivity compared to the ortho-dichloromethyl group in the target compound .

(E)-2-Nitro-1-alkenyl-(pentafluorosulfanyl)benzenes

- Structure: NO₂ (position 2), alkenyl group (position 1), SF₅ (position 1).

- Synthesis : Achieved via Vicarious Nucleophilic Substitution (VNS) with diethyl chloromethylphosphonate, followed by Horner–Wadsworth–Emmons (HWE) olefination .

- Reactivity : The alkenyl group enables stereoselective reductions to ethyl-aniline derivatives, contrasting with the dichloromethyl group’s resistance to reduction.

1-Bromo-4-(pentafluorosulfanyl)benzene

- Structure : Br (position 1), SF₅ (position 4).

- Properties : Molecular weight 283.06 g/mol; bromine acts as a leaving group in cross-coupling reactions.

- Utility : Versatile precursor for Suzuki-Miyaura couplings, unlike the target compound’s nitro group, which directs electrophilic substitution .

Comparative Data Table

Key Findings and Contrasts

- Steric and Electronic Effects : The dichloromethyl group in the target compound imposes greater steric hindrance than fluorine or bromine substituents, reducing NAS efficiency compared to 3-fluoro-5-nitro-1-SF₅-benzene .

- Directing Groups : Nitro at position 1 (target) is meta-directing, whereas nitro at position 2 (E)-alkenyl derivatives favor para-substitution in subsequent reactions .

- Synthetic Flexibility : Bromo- and alkenyl-SF₅ benzenes offer broader utility in cross-coupling, while the target compound’s dichloromethyl group may require dechlorination for further functionalization .

Vorbereitungsmethoden

Starting Material and General Synthetic Strategy

The synthesis typically begins with 1-nitro-4-(pentafluorosulfanyl)benzene, a commercially available or readily synthesized intermediate. The pentafluorosulfanyl (SF5) group is a strongly electron-withdrawing substituent that imparts unique chemical properties such as high stability and lipophilicity, making the compound valuable in pharmaceuticals, agrochemicals, and advanced materials.

Vicarious Nucleophilic Substitution (VNS) for Chloromethylation

A key method to introduce the dichloromethyl group at the ortho position relative to the nitro substituent is through vicarious nucleophilic substitution (VNS) using dichloromethyllithium, generated in situ by deprotonation of dichloromethane with n-butyllithium at very low temperatures (approximately −100 °C).

- Reagents: 1-nitro-4-(pentafluorosulfanyl)benzene, dichloromethane, n-butyllithium

- Conditions: THF solvent, −100 °C, short reaction time (~0.5 min)

- Quenching: Cold aqueous triflic acid (TfOH) to avoid side reactions and facilitate product isolation

- Outcome: Selective chloromethylation at the ortho position to the nitro group, yielding 1-nitro-2-dichloromethyl-4-(pentafluorosulfanyl)benzene with good isolated yields (~61%)

Optimization of Reaction Parameters

| Parameter | Details | Effect on Yield/Selectivity |

|---|---|---|

| Base | n-Butyllithium (4 equivalents) | Required for efficient deprotonation of CH2Cl2 and formation of LiCHCl2 nucleophile |

| Temperature | −100 °C | Ensures stability of dichloromethyllithium and high selectivity |

| Solvent | Tetrahydrofuran (THF) | Good solubility and reaction medium for organolithium reagents |

| Reaction time | 0.5 minutes | Short time prevents decomposition and side reactions |

| Quenching agent | Cold aqueous triflic acid (TfOH) | Avoids ring-opening of THF and side reactions, improves product isolation |

Mechanistic Insights

- The dichloromethyllithium acts as a nucleophile, attacking the aromatic ring at the position ortho to the nitro group via VNS.

- The nitro group activates the aromatic ring toward nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.

- The SF5 group, being strongly electron-withdrawing, further modulates reactivity and regioselectivity.

- The quenching step with TfOH prevents the formation of side products that can arise from acidic or nucleophilic quenchers.

Scope and Limitations

- The method is highly selective for ortho-chloromethylation relative to the nitro group.

- SF5-substituted nitrobenzenes undergo the reaction smoothly with good yields and high selectivity.

- Electron-withdrawing groups like trifluoromethyl and cyano substituents are compatible.

- Electron-donating groups (e.g., methoxy) also afford the chloromethylated products selectively at the ortho position.

- Less reactive substrates may require additives like TMEDA to improve nucleophilicity and yield.

- Protective groups such as dimethyl acetals, orthoesters, and MOM ethers are compatible with the reaction conditions.

Comparative Data Table of Reaction Conditions and Yields

| Entry | Substrate | Base Equiv. | Temp (°C) | Time (min) | Quench Agent | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1-nitro-4-(pentafluorosulfanyl)benzene | 4 | −100 | 0.5 | Cold aqueous TfOH | 61 | Optimal conditions for SF5 |

| 2 | 1-nitro-3-(pentafluorosulfanyl)benzene | 4 | −100 | 0.5 | Cold aqueous TfOH | Good | Similar reactivity |

| 3 | Trifluoromethyl-substituted nitrobenzene | 4 | −100 | 0.5 | Cold aqueous TfOH | High | Electron-withdrawing group |

| 4 | Methoxy-substituted nitrobenzene | 4 | −100 | 0.5 | Cold aqueous TfOH | High | Electron-donating group |

| 5 | Nitrobenzene (unsubstituted) | 4 | −100 | 0.5 | Cold aqueous TfOH | Moderate | Requires TMEDA additive |

Summary of Research Findings

- The VNS chloromethylation method using dichloromethyllithium is a novel and efficient route to synthesize this compound.

- The reaction proceeds with high regioselectivity and yields under carefully controlled low-temperature conditions.

- The choice of quenching agent and reaction parameters critically affects product yield and purity.

- The method expands the synthetic toolbox for accessing complex SF5-substituted nitroaromatic compounds with valuable applications in medicinal chemistry and materials science.

Q & A

Q. What are the primary synthetic routes for 1-nitro-2-dichloromethyl-4-(pentafluorosulfanyl)benzene?

The compound can be synthesized via fluorination of nitro-substituted precursors or nucleophilic aromatic substitution (NAS) . Key methods include:

- Direct fluorination of dichloromethyl-nitrobenzene derivatives using fluorine gas (F₂) in acetonitrile (MeCN), achieving ~40% yield under controlled conditions. Excess F₂ leads to polyfluorinated byproducts (e.g., di- or tri-fluorinated derivatives) .

- Fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene using tetrabutylammonium fluoride (TBAF), selectively replacing one nitro group with fluorine .

- Vicarious Nucleophilic Substitution (VNS) with diethyl chloromethylphosphonate, followed by stereoselective Horner–Wadsworth–Emmons (HWE) reactions to introduce alkenyl groups .

Q. How is the compound characterized spectroscopically?

- NMR : ¹⁹F NMR is critical for tracking fluorinated intermediates (e.g., SF₅ group at δ −40 to −45 ppm) and substituent effects .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for nitro and SF₅ groups .

- X-ray Crystallography : Resolves regioselectivity in substitution products and steric effects from the dichloromethyl group .

Advanced Research Questions

Q. How do electronic effects of the pentafluorosulfanyl (SF₅) group influence NAS reactions?

The SF₅ group is strongly electron-withdrawing , activating the aromatic ring toward nucleophilic attack. However, steric bulk from the dichloromethyl group directs substitution to the meta position relative to SF₅. For example:

- Reactions with oxygen nucleophiles (e.g., KOH/ROH) yield 3-alkoxy-5-nitro derivatives, while nitrogen nucleophiles (e.g., NH₃/DMSO) favor 3-amino products .

- Competing pathways : Excess F₂ during fluorination generates polyfluorinated byproducts (e.g., 3,5-difluoro derivatives), requiring precise stoichiometry .

Q. What strategies mitigate byproduct formation during fluorination?

- Solvent optimization : Using MeCN instead of HF reduces di-fluorinated byproducts (from 30% to <10%) due to milder fluorination kinetics .

- Stepwise fluorodenitration : Sequential replacement of nitro groups via TBAF minimizes over-fluorination .

- Chromatographic separation : Flash chromatography isolates the target compound from unreacted starting material (e.g., 4-(pentafluorosulfanyl)benzene) .

Q. How does the SF₅ group enhance thermal stability in optoelectronic materials?

The SF₅ group’s high electronegativity (comparable to CF₃) and low surface energy improve thermal stability (decomposition >300°C) and electron-transport properties. Applications include:

- Energetic materials : SF₅-containing compounds exhibit reduced sensitivity to friction/impact, ideal for melt-cast explosives .

- Organic semiconductors : SF₅ derivatives show enhanced charge mobility in OLEDs due to planar aromatic stacking .

Data Contradictions and Resolution

Q. Discrepancies in fluorination yields across studies

- reports 40% yield using MeCN/F₂, while cites 60% yield under similar conditions. This discrepancy arises from differences in fluorine gas purity and reaction scale.

- Resolution : Calibrate F₂ flow rates and monitor reaction progress via in-situ ¹⁹F NMR to optimize reproducibility .

Q. Conflicting regioselectivity in NAS reactions

- observes exclusive meta substitution, whereas reports para selectivity in alkenylation. This is attributed to the steric bulk of dichloromethyl vs. smaller substituents (e.g., nitro).

- Resolution : Computational modeling (DFT) predicts regioselectivity based on substituent size and electronic effects .

Methodological Recommendations

Q. Preferred synthetic routes for scalability

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Direct fluorination (MeCN) | 40% | Short reaction time | Byproduct formation |

| Fluorodenitration (TBAF) | 55% | High selectivity | Requires nitro precursor |

| VNS/HWE reaction | 65% | Introduces alkenyl groups | Multi-step synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.